molecular formula C13H20N2O5S B039916 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid CAS No. 124602-20-6

2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid

Cat. No. B039916
M. Wt: 316.38 g/mol
InChI Key: GSKFHLHROGBPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid, also known as OTBN, is a synthetic compound that has been extensively studied in scientific research due to its unique chemical properties. OTBN is a bicyclic beta-lactam antibiotic that belongs to the family of thienamycin antibiotics. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibiotics.

Mechanism Of Action

The mechanism of action of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid involves the inhibition of bacterial cell wall synthesis. It works by binding to penicillin-binding proteins (PBPs), which are enzymes involved in the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the disruption of cell wall synthesis and eventually cell lysis.

Biochemical And Physiological Effects

2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has been found to have low toxicity and good bioavailability, making it a promising candidate for the development of new antibiotics. It has been shown to have minimal effects on mammalian cells, suggesting that it may be safe for use in humans.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in lab experiments is its potent antibacterial activity against a wide range of bacteria, including drug-resistant strains. This makes it a valuable tool for studying bacterial cell wall synthesis and the development of new antibiotics. However, one limitation of using 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid. One area of interest is the development of new antibiotics based on the structure of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid. Researchers are also interested in studying the mechanism of action of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in more detail, as well as its potential use in combination therapy with other antibiotics. Additionally, there is interest in exploring the use of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid in the treatment of biofilm-related infections, as well as its potential use in veterinary medicine.

Synthesis Methods

The synthesis of 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid involves a multi-step process that starts with the reaction of tert-butyl carbamate with 2-mercaptoacetic acid to form the thiol ester intermediate. This intermediate is then reacted with 7-aminocephalosporanic acid to form the bicyclic beta-lactam ring. The final step involves the removal of the tert-butyl protecting group to form the final product, 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid.

Scientific Research Applications

2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has been extensively studied for its potential use as a broad-spectrum antibiotic. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid has also been found to be effective against biofilm-forming bacteria, which are notoriously difficult to treat with traditional antibiotics.

properties

CAS RN

124602-20-6

Product Name

2-Oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid

Molecular Formula

C13H20N2O5S

Molecular Weight

316.38 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H20N2O5S/c1-13(2,3)20-12(19)14-7-4-5-9-15(10(7)16)8(6-21-9)11(17)18/h7-9H,4-6H2,1-3H3,(H,14,19)(H,17,18)

InChI Key

GSKFHLHROGBPGR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCC2N(C1=O)C(CS2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2N(C1=O)C(CS2)C(=O)O

synonyms

(3S,6S,9R)-2-oxo-3-t-butyloxycarboxylamino-7-thia-1-aza-bicyclo(4.3.0)nonane-9-carboxylic acid
2-oxo-3-boc-TABNCA
2-oxo-3-tert-butyloxycarbonylamino-7-thia-1-azabicyclo(4.3.0)nonane-9-carboxylic acid

Origin of Product

United States

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